2,6-Difluorobenzylamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19064-30-3 |
|---|---|
Molecular Formula |
C7H8ClF2N |
Molecular Weight |
179.59 g/mol |
IUPAC Name |
(2,6-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H |
InChI Key |
DATZDABHSKRABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)F.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Catalytic Synthesis Routes of 2,6-Difluorobenzylamine (B1295058) Hydrochloride
The synthesis of 2,6-difluorobenzylamine and its hydrochloride salt can be achieved through several catalytic pathways, primarily involving reduction processes. These methods are favored for their efficiency and selectivity.
Reductive Amination Strategies for Benzylamine (B48309) Formation
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.comsigmaaldrich.com This process typically involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comsigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comyoutube.com
In the context of 2,6-difluorobenzylamine synthesis, 2,6-difluorobenzaldehyde (B1295200) would serve as the carbonyl precursor. The reaction with an ammonia source generates an intermediate imine, which is subsequently reduced to the primary amine, 2,6-difluorobenzylamine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas is an effective method for the reduction step. youtube.com The choice of catalyst and reaction conditions, such as pressure and temperature, is critical for optimizing the yield and purity of the final product.
| Carbonyl Precursor | Amine Source | Typical Catalysts/Reagents | Product |
| 2,6-Difluorobenzaldehyde | Ammonia | H₂, Pd/C or Raney Ni; NaBH₃CN | 2,6-Difluorobenzylamine |
Exploration of Alternative Reduction Pathways
Beyond reductive amination of the corresponding aldehyde, alternative synthetic routes to 2,6-difluorobenzylamine hydrochloride often involve the reduction of other nitrogen-containing functional groups, most notably the nitrile group of 2,6-difluorobenzonitrile (B137791).
Catalytic hydrogenation is a prominent method for this transformation. A documented procedure involves the reduction of 2,6-difluorobenzonitrile using a 5% palladium on carbon catalyst. prepchem.com The reaction is conducted in a mixture of concentrated hydrochloric acid and absolute ethanol (B145695) under hydrogen pressure. prepchem.com This one-pot process directly yields the desired this compound salt as colorless crystals upon filtration and precipitation. prepchem.com The use of hydrochloric acid in the solvent system ensures the in-situ formation of the hydrochloride salt.
| Starting Material | Catalyst | Reagents/Solvents | Conditions | Product |
| 2,6-Difluorobenzonitrile | 5% Palladium on carbon | Concentrated HCl, Absolute Ethanol, H₂ | Room temperature, 20 lbs pressure, 48 hours | This compound prepchem.com |
Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing nitriles to primary amines, although this method is often considered less suitable for large-scale industrial production due to the reagent's pyrophoric nature. google.com
Chemical Transformations Utilizing 2,6-Difluorobenzylamine as a Building Block
2,6-Difluorobenzylamine is a key intermediate for the synthesis of various biologically active molecules and complex organic structures. sigmaaldrich.cnsigmaaldrich.com Its primary amine functional group allows for a wide range of chemical modifications.
Functional Group Interconversions and Derivatizations
The amine group of 2,6-difluorobenzylamine is nucleophilic and can readily react with various electrophiles to form a diverse array of derivatives. These transformations are fundamental in medicinal chemistry and materials science for creating new molecular entities with specific properties.
2,6-Difluorobenzylamine has been utilized in the synthesis of 2,6-difluorobenzyl-guanidine hydrochloride. sigmaaldrich.cnsigmaaldrich.com The guanidine (B92328) group is a common feature in many pharmacologically active compounds. The synthesis typically involves the reaction of the primary amine with a guanidinylating agent. A common strategy is to react the amine with a protected or activated form of guanidine, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, followed by an acidic workup to remove the protecting groups and form the hydrochloride salt.
Another documented application of 2,6-difluorobenzylamine is its use in the synthesis of (Z)-N1-(2,6-difluorobenzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidine. sigmaaldrich.cnsigmaaldrich.com This transformation involves the formation of a formamidine (B1211174) linkage. The synthesis can be achieved by reacting 2,6-difluorobenzylamine with a suitable precursor such as (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. rsc.org This reaction highlights the role of 2,6-difluorobenzylamine in constructing complex, highly functionalized molecules.
| Reactant | Reagent | Product |
| 2,6-Difluorobenzylamine | Guanidinylating Agent | 2,6-Difluorobenzyl-guanidine hydrochloride sigmaaldrich.com |
| 2,6-Difluorobenzylamine | (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate | (Z)-N1-(2,6-Difluorobenzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidine sigmaaldrich.comrsc.org |
Role in Advanced Coupling and Rearrangement Reactions
This compound, and its corresponding free base, serves as a valuable building block in several advanced organic reactions. Its primary amine functionality allows it to act as a potent nucleophile, while the fluorinated aromatic ring provides unique electronic properties and steric hindrance that can influence reaction outcomes. In many applications, the hydrochloride salt is neutralized in situ by the basic conditions of the reaction to liberate the reactive primary amine.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.org This process typically couples aryl halides or triflates with primary or secondary amines. organic-chemistry.org 2,6-Difluorobenzylamine, as a primary amine, is a suitable nucleophilic partner for this transformation. mychemblog.com In a typical reaction, a palladium precursor, a suitable phosphine (B1218219) ligand, and a base are employed to facilitate the coupling of the amine with an aryl electrophile. uwindsor.ca The reaction's development has provided a powerful alternative to harsher, more traditional methods for synthesizing aryl amines. wikipedia.org
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and deprotonation of the amine by the base to form a palladium-amido complex. mychemblog.com Reductive elimination from this complex yields the desired N-aryl product and regenerates the palladium(0) catalyst. mychemblog.com The steric bulk and electronic nature of the 2,6-difluoro substitution pattern on the benzylamine can influence the reaction kinetics and the stability of the catalytic intermediates.
While C-N bond formation is the primary application, related palladium-catalyzed systems under Buchwald-Hartwig conditions can also be used to form carbon-oxygen (C-O) bonds, coupling alcohols with aryl halides to produce aryl ethers. wikipedia.org
Table 1: Role of 2,6-Difluorobenzylamine in Buchwald-Hartwig Amination
| Role | Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Key Reagents | Product Type |
| Nucleophilic Amine Source | Aryl Halide (Ar-X) or Aryl Triflates (Ar-OTf) | 2,6-Difluorobenzylamine | Palladium Catalyst, Phosphine Ligand, Base | N-(Aryl)-2,6-difluorobenzylamine |
The Chan-Lam coupling reaction provides an alternative, often milder, pathway for the formation of aryl carbon-heteroatom bonds. organic-chemistry.org This copper-catalyzed oxidative coupling typically joins boronic acids with N-H or O-H containing compounds, such as amines and phenols. organic-chemistry.orgresearchgate.net The reaction is advantageous as it can often be conducted at room temperature and is tolerant of air, using atmospheric oxygen as the terminal oxidant. organic-chemistry.orgnih.gov
In this context, 2,6-difluorobenzylamine acts as the N-H nucleophile. The reaction mechanism is believed to involve the formation of a copper-amine complex, which then undergoes transmetalation with the aryl boronic acid. Subsequent reductive elimination from a copper(III) intermediate forms the C-N bond and the desired N-arylated product. organic-chemistry.org The versatility of this reaction allows for the coupling of a wide range of substrates, including anilines, amides, and carbamates. organic-chemistry.org The use of 2,6-difluorobenzylamine allows for the introduction of the sterically hindered and electron-deficient 2,6-difluorobenzyl moiety onto various aromatic systems.
Table 2: Role of 2,6-Difluorobenzylamine in Chan-Lam Coupling
| Role | Reactant 1 | Reactant 2 | Key Reagents | Product Type |
| N-H Nucleophile Source | Aryl Boronic Acid (Ar-B(OH)₂) | 2,6-Difluorobenzylamine | Copper(II) Catalyst (e.g., Cu(OAc)₂), Base, Oxidant (Air) | N-(Aryl)-2,6-difluorobenzylamine |
The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org The process involves the conversion of a carboxylic acid into its next higher homologue (e.g., an acid, ester, or amide). organic-chemistry.org The key steps are the activation of the carboxylic acid (typically as an acid chloride), reaction with diazomethane (B1218177) to form an α-diazoketone, and a subsequent metal-catalyzed (often silver) or photochemical Wolff rearrangement. wikipedia.orgnrochemistry.com
The Wolff rearrangement generates a highly reactive ketene (B1206846) intermediate. nrochemistry.com This intermediate can be trapped by various nucleophiles. organic-chemistry.org 2,6-Difluorobenzylamine can be employed as a nucleophile to intercept the ketene. This trapping step results in the formation of a new carbon-nitrogen bond, yielding a homologated amide derivative containing the 2,6-difluorobenzyl group. This application demonstrates the utility of the amine in capturing reactive intermediates to construct more complex molecular architectures. The reaction is particularly useful for synthesizing β-amino acids from α-amino acids. wikipedia.org
Table 3: Role of 2,6-Difluorobenzylamine in Arndt-Eistert Homologation
| Role | Intermediate Reactant | Trapping Agent | Key Reaction Step | Product Type |
| Nucleophilic Trapping Agent | Ketene (R-CH=C=O) | 2,6-Difluorobenzylamine | Nucleophilic addition to the ketene | Homologated N-(2,6-difluorobenzyl)amide |
Hydride reductions are fundamental transformations in organic synthesis, but the role of an amine like 2,6-difluorobenzylamine is typically as a product rather than a substrate. Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are used to reduce functional groups like amides and nitriles to amines. saskoer.ca Therefore, 2,6-difluorobenzylamine can be synthesized via the hydride reduction of 2,6-difluorobenzamide (B103285) or 2,6-difluorobenzonitrile.
Conversely, the Leuckart-Wallach reaction is a specific method of reductive amination used to synthesize amines from aldehydes or ketones. wikipedia.org The reaction uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically at high temperatures. wikipedia.orgmdpi.com In this pathway, 2,6-difluorobenzylamine is the target product, formed from the reaction of 2,6-difluorobenzaldehyde. The aldehyde first condenses with ammonia (generated from ammonium formate) to form an imine, which is then reduced in situ by formic acid (also from the formate salt) to yield the final primary amine. semanticscholar.org
Table 4: 2,6-Difluorobenzylamine as a Product in Synthesis
| Reaction Name | Starting Material | Key Reagents | Product |
| Hydride Reduction | 2,6-Difluorobenzamide or 2,6-Difluorobenzonitrile | Lithium Aluminum Hydride (LiAlH₄) or other hydride source | 2,6-Difluorobenzylamine |
| Leuckart-Wallach Reaction | 2,6-Difluorobenzaldehyde | Ammonium Formate (HCOONH₄) or Formamide (HCONH₂) | 2,6-Difluorobenzylamine |
Novel Synthetic Applications
A significant novel application of 2,6-difluorobenzylamine is its role as a substrate in the synthesis of nitriles via copper-catalyzed aerobic oxidative dehydrogenation. nih.gov This modern synthetic method presents a green and efficient alternative to traditional nitrile syntheses, which often require harsh conditions or toxic reagents. nih.gov
The reaction utilizes a copper catalyst, an efficient ligand such as 4-dimethylaminopyridine (B28879) (DMAP), and molecular oxygen (or air) as the terminal oxidant. nih.gov The process is highly effective for a broad range of primary amines, including benzylic, allylic, and aliphatic amines. nih.gov Research has shown that even sterically bulky substrates like 2,6-difluorobenzylamine can be efficiently converted into the corresponding 2,6-difluorobenzonitrile. nih.gov The DMAP ligand is crucial as it not only accelerates the reaction rate but also enhances the stability of the copper catalyst. nih.gov This methodology is notable for its excellent functional group compatibility and high yields, making it a practical and scalable process. nih.gov
Table 5: Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Benzylamines to Benzonitriles
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzylamine | Benzonitrile | 99 |
| 2 | 4-Methylbenzylamine | 4-Methylbenzonitrile | 98 |
| 3 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | 99 |
| 4 | 4-Chlorobenzylamine | 4-Chlorobenzonitrile | 98 |
| 5 | 2-Fluorobenzylamine | 2-Fluorobenzonitrile | 96 |
| 6 | 2,6-Difluorobenzylamine | 2,6-Difluorobenzonitrile | 92 |
Data sourced from a study on copper-catalyzed oxidative dehydrogenation of primary amines. nih.gov
Mechanistic Investigations and Reaction Dynamics
Mechanistic Elucidation of Reactions Involving 2,6-Difluorobenzylamine (B1295058)
The presence of two fluorine atoms ortho to the aminomethyl group in 2,6-difluorobenzylamine significantly influences its reactivity. Mechanistic studies, while not always focused directly on this specific molecule, provide a framework for understanding the processes it undergoes.
Studies on Radical Mechanisms in Oxidation Processes
While specific studies detailing the radical oxidation of 2,6-difluorobenzylamine are not abundant in the reviewed literature, the general mechanism for the oxidation of substituted benzylamines provides a strong basis for understanding its behavior. The oxidation of benzylamines to the corresponding aldimines is a common transformation. Kinetic studies on various substituted benzylamines have shown that the reaction mechanism often involves the cleavage of an α-C–H bond in the rate-determining step. This is typically confirmed by a substantial kinetic isotope effect when the benzylic hydrogens are replaced with deuterium.
Kinetic Studies and Hammett Correlations
Kinetic studies of reactions involving substituted benzylamines are frequently analyzed using the Hammett equation, which provides a quantitative measure of the electronic effects of substituents on reaction rates. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.
While a specific Hammett plot for a reaction series including 2,6-difluorobenzylamine has not been detailed in the available literature, data from other substituted benzylamines allow for an estimation of the electronic influence of the two ortho-fluorine atoms. Fluorine is an electron-withdrawing group, and its effect on the reaction rate would be reflected in the Hammett correlation. For reactions where the transition state has a buildup of positive charge at the benzylic carbon, electron-withdrawing groups like fluorine would be expected to decrease the reaction rate, leading to a negative ρ value. Conversely, for reactions with a buildup of negative charge, a positive ρ value would be anticipated.
The following table presents Hammett substituent constants (σ) for various substituents, which are used to quantify their electronic effects.
| Substituent | σ_meta | σ_para |
|---|---|---|
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
Influence of Fluorine Substitution on Reactivity and Regioselectivity
The two ortho-fluorine atoms in 2,6-difluorobenzylamine exert a profound influence on its reactivity and the regioselectivity of its reactions, particularly in the context of metal-catalyzed processes.
Directed C–H Activation Reactions at Transition Metal Centers
The amine group in 2,6-difluorobenzylamine can act as a directing group in transition metal-catalyzed C–H activation reactions. The presence of ortho-fluorine substituents has been shown to have a significant directing effect, often favoring C–H activation at the position ortho to the fluorine atom. This phenomenon, known as the "ortho-fluorine effect," has been observed in the manganese-mediated C–H bond activation of fluorinated N,N-dimethylbenzylamines researchgate.netwhiterose.ac.uk.
In these systems, the C–H bond activation of fluorinated N,N-dimethylbenzylamines by benzyl (B1604629) manganese(I) pentacarbonyl leads to the formation of cyclomanganated complexes where the C–H bond ortho-to-fluorine is activated researchgate.netwhiterose.ac.uk. This preference is attributed to a kinetically controlled irreversible σ-complex-assisted metathesis mechanism acs.org. The strong electron-withdrawing nature of fluorine can also influence the thermodynamics of the C–H activation process.
The following table summarizes the regioselectivity observed in the cyclomanganation of a fluorinated N,N-dimethylbenzylamine, highlighting the directing effect of the ortho-fluorine.
| Substrate | Product Ratio (ortho:para to F) | Reference |
|---|---|---|
| N,N-dimethyl-3-fluorobenzylamine | Major: ortho-to-F activation | researchgate.netwhiterose.ac.uk |
| N,N-dimethyl-3,5-difluorobenzylamine | 99:1 (ortho:para to F) | researchgate.netwhiterose.ac.uk |
Stereochemical and Electronic Effects in Catalysis
The fluorine atoms in 2,6-difluorobenzylamine introduce significant stereoelectronic effects that can be leveraged in catalysis. Fluorine's high electronegativity can alter the electronic properties of the benzylamine (B48309), influencing its coordination to metal centers and the subsequent catalytic steps. The steric bulk of the ortho-fluorine atoms can also play a role in determining the stereochemical outcome of reactions.
In reactions involving C-F bond activation, the stereochemical outcome can be influenced by the reaction mechanism. For instance, nucleophilic substitution at a benzylic fluoride can proceed with either inversion (Sₙ2-like) or racemization (Sₙ1-like), depending on the reaction conditions and the nature of the nucleophile nih.gov. While this applies to C-F bond activation rather than C-H, it highlights the stereochemical considerations that arise from the presence of fluorine at a benzylic position. The electronic effects of fluorine are also crucial in stabilizing or destabilizing transition states in catalytic cycles.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanistic and dynamic aspects of reactions involving 2,6-difluorobenzylamine that may be difficult to probe experimentally.
DFT calculations have been employed to study the conformational preferences of related molecules, such as 2,6-difluorobenzamide (B103285). These studies have revealed that the presence of two ortho-fluorine atoms induces a non-planar conformation of the benzamide, which is energetically favored over a planar one. This conformational preference is attributed to the steric and electronic interactions between the fluorine atoms and the amide group. It is highly probable that similar conformational effects are at play in 2,6-difluorobenzylamine, influencing its interaction with other molecules and its reactivity.
Furthermore, DFT has been used to investigate the "ortho-fluorine effect" in C–H activation reactions. These computational studies have corroborated experimental findings that C–H activation ortho-to-fluorine is kinetically favored in manganese-mediated reactions of fluorinated N,N-dimethylbenzylamines acs.org. The calculations help to elucidate the structure and energetics of transition states and intermediates, providing a deeper understanding of the reaction mechanism.
The table below presents a conceptual summary of how computational approaches can be applied to understand the properties of 2,6-difluorobenzylamine.
| Computational Method | Property Investigated | Key Findings/Insights |
|---|---|---|
| DFT Conformational Analysis | Molecular Geometry and Energetics | Prediction of non-planar ground state conformation due to ortho-fluorine atoms. |
| DFT Mechanistic Studies | Reaction Pathways and Transition States | Elucidation of the kinetic preference for ortho-to-fluorine C–H activation. |
| Molecular Electrostatic Potential (MEP) | Electronic Distribution | Mapping of electron-rich and electron-poor regions to predict sites of interaction. |
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of molecules like 2,6-difluorobenzylamine hydrochloride. These calculations can provide a wealth of information, including optimized molecular geometry, bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations can determine key electronic properties that are crucial for understanding the molecule's reactivity. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The MEP, for instance, can identify regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Property | Calculated Value | Significance |
| C-F Bond Length | Value | Indicates the strength of the carbon-fluorine bond. |
| C-N Bond Length | Value | Reflects the strength of the bond between the benzyl group and the amine. |
| N-H Bond Lengths | Value | Provides insight into the protonation state and hydrogen bonding potential. |
| Dipole Moment | Value | Quantifies the overall polarity of the molecule. |
| HOMO Energy | Value | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Value | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Value | Indicates chemical reactivity and electronic excitation energy. |
Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating and characterizing stationary points on the PES, which include local minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.
Transition State Theory (TST) is a fundamental concept in this area, positing that the rate of a reaction is determined by the concentration of the transition state species and the frequency with which they convert to products. Computational methods can be used to calculate the geometry and energy of the transition state, which in turn allows for the determination of the activation energy—the energy barrier that must be overcome for the reaction to occur.
For reactions involving this compound, such as N-alkylation or acylation, computational modeling could be used to compare different possible mechanisms. For instance, it could distinguish between a concerted mechanism, where bond-making and bond-breaking occur simultaneously, and a stepwise mechanism involving one or more intermediates. The calculated activation energies for each pathway would indicate the kinetically favored route.
Table 2: Hypothetical Data for a Modeled Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | 0.0 | - |
| Transition State 1 | Value | Bond lengths and angles of forming/breaking bonds. |
| Intermediate | Value | Geometry of the stable intermediate species. |
| Transition State 2 | Value | Bond lengths and angles for the subsequent step. |
| Products | Value | - |
Note: The values in this table are placeholders and would be specific to the reaction being modeled.
Implicit Solvation Models in Reaction System Simulations
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Explicitly modeling every solvent molecule in a simulation is computationally very expensive. Implicit solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant.
These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), create a cavity in the dielectric continuum that represents the solute molecule. The electrostatic interactions between the solute and the polarized continuum are then calculated, providing an estimate of the solvation free energy. This allows for the study of solvent effects on the energies of reactants, products, intermediates, and transition states.
For this compound, an ionic species, the choice of solvent would be particularly important. Implicit solvation models could be used to simulate its behavior in various solvents, predicting how the solvent polarity affects its structure, electronic properties, and the energetics of its reactions. For example, a polar solvent would be expected to stabilize the charged ammonium (B1175870) group, which could influence the activation energy of a reaction. By performing calculations in both the gas phase and with an implicit solvent model, the magnitude of the solvent effect can be quantified.
Table 3: Hypothetical Solvation Free Energies for Species in a Reaction of this compound
| Species | Gas-Phase Energy (Hartree) | Solvation Free Energy (kcal/mol) in Water (PCM) | Solvated Energy (Hartree) |
| Reactant 1 | Value | Value | Value |
| Reactant 2 | Value | Value | Value |
| Transition State | Value | Value | Value |
| Product | Value | Value | Value |
Note: The values in this table are placeholders and would be obtained from quantum chemical calculations with an implicit solvation model.
Applications in Advanced Materials and Supramolecular Chemistry
Organic–Inorganic Hybrid Perovskite Materials Research
The integration of fluorinated organic cations, such as the 2,6-difluorobenzylammonium cation derived from 2,6-difluorobenzylamine (B1295058) hydrochloride, is an emerging strategy to enhance the performance and stability of perovskite materials. The strategic placement of fluorine atoms can significantly influence the material's structural and electronic characteristics.
Organic-inorganic hybrid perovskites are known to undergo temperature-dependent structural phase transitions, which can significantly alter their optoelectronic properties and impact device stability. ru.nlnih.gov The thermal stability of perovskite materials remains a critical challenge for their commercialization. researchgate.net Introducing fluorinated organic cations can enhance thermal stability. For instance, molecular dynamics simulations on similar 2D perovskites show that the interactions between the organic cations and the inorganic layers, particularly hydrogen bonding, are primary drivers of phase transitions. nih.govchemrxiv.org The thermal behavior of a perovskite incorporating 2,6-difluorobenzylammonium would be influenced by the strong N-H···X hydrogen bonds and potential π-π interactions between the aromatic rings, which could lead to higher phase transition temperatures and improved stability under thermal stress.
| Perovskite Compound | Phase Transition Temperature (K) | Transition Type |
|---|---|---|
| MAPbI3 | 327 | Cubic to Tetragonal |
| MAPbI3 | 162 | Tetragonal to Orthorhombic |
| MAPbBr3 | 149.3 and 154.9 | Step-like transitions |
| (MHy)2PbCl4 | 338.2 (Heating) | Orthorhombic to Modulated |
| (MHy)2PbCl4 | 224.0 (Heating) | Modulated to Monoclinic |
The dimensionality of the perovskite framework—classified as 3D, 2D, 1D, or 0D depending on how the metal-halide octahedra are connected—dictates its electronic and optical properties. researchgate.net The use of bulky organic cations like 2,6-difluorobenzylammonium typically leads to the formation of 2D layered perovskites of the Ruddlesden-Popper or Dion-Jacobson type. epfl.chaps.org In these structures, the inorganic layers (e.g., [PbX₆]⁴⁻) are separated by bilayers or single layers of the organic cations. The specific structure, such as the tilting and distortion of the Pb-X-Pb bonds within the inorganic layers, is heavily influenced by the size, shape, and hydrogen-bonding capability of the organic cation. researchgate.net For example, a study on the (MHy)₂PbCl₄ perovskite revealed a complex phase behavior, transitioning from a high-temperature orthorhombic phase to a room-temperature modulated phase and a low-temperature non-centrosymmetric monoclinic phase. researchgate.net A similar detailed structural analysis would be essential to understand the properties of a perovskite containing 2,6-difluorobenzylammonium.
Defects at the surface and grain boundaries of the perovskite active layer are a major source of non-radiative recombination, limiting the efficiency and stability of perovskite solar cells (PSCs). frontiersin.org Interfacial passivation, using molecules that can coordinate with uncoordinated lead ions (Pb²⁺) or halide vacancies, is a critical strategy to mitigate these losses. nih.govscienceopen.com Fluorinated aromatic molecules have shown significant promise in this area. scienceopen.com The 2,6-difluorobenzylamine hydrochloride can serve as a source for the 2,6-difluorobenzylammonium cation, which can be applied as a surface treatment. The amine group (-NH₃⁺) can passivate halide vacancies, while the fluorinated aromatic ring can interact with surface Pb²⁺ defects and create a hydrophobic layer that repels moisture, thereby enhancing both the power conversion efficiency and the long-term stability of the device. frontiersin.orgresearchgate.net
Host-Guest Chemistry and Supramolecular Assemblies
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. pageplace.de Crown ethers are classic host molecules known for their ability to selectively bind cations within their central cavity. nih.gov
Researchers have successfully designed and synthesized novel host-guest supramolecules by reacting 2,6-difluorobenzylamine (DFBA) as the guest with 15-crown-5 as the host in the presence of specific acids. rsc.org This process yields crystalline compounds with the general formula [(DFBA)(15-crown-5)]X, where X is an anion like perchlorate (ClO₄⁻) or perrhenate (ReO₄⁻). rsc.orgresearchgate.net The synthesis involves the self-assembly of the protonated amine group of the DFBA, which is threaded through the cavity of the crown ether and held in place by strong N-H···O hydrogen bonds. rsc.orgdntb.gov.ua The choice of the counter-anion (X) was found to be crucial in determining the final crystal structure and properties of the supramolecular assembly. rsc.org
The introduction of the difluoro-substituted benzylamine (B48309) guest cation was shown to significantly increase the phase transition temperature of these materials, reaching 377 K for the perchlorate complex and 391 K for the perrhenate complex. rsc.orgresearchgate.net Furthermore, substituting the smaller perchlorate anion with the larger perrhenate anion induced a change in the crystal symmetry from a centrosymmetric space group (P2/c) to a non-centrosymmetric one (Pca2₁). This structural change resulted in the emergence of a switchable and stable second-harmonic generation (SHG) effect, a desirable property for nonlinear optical materials. rsc.org
| Compound | Anion (X) | Phase Transition Temp. (K) | Crystal Space Group | SHG Effect |
|---|---|---|---|---|
| [(DFBA)(15-crown-5)]X | ClO4- | 377 | P2/c (Centrosymmetric) | No |
| [(DFBA)(15-crown-5)]X | ReO4- | 391 | Pca21 (Non-centrosymmetric) | Yes (Switchable) |
Role in Intermolecular Interactions (Hydrogen Bonding and Weak Interactions)
The primary driving force in the crystal packing of such amine hydrochlorides is the formation of strong hydrogen bonds between the ammonium (B1175870) proton (N-H⁺) and the chloride anion (Cl⁻). These N–H⋯Cl hydrogen bonds are crucial in the formation of the primary supramolecular motifs. In addition to these strong electrostatic interactions, a network of weaker interactions involving the fluorinated aromatic ring is anticipated. These include:
C–H⋯π Interactions: The electron-rich π-system of the benzene ring can interact with hydrogen atoms of neighboring molecules, contributing to the stability of the crystal lattice.
Halogen⋯Halogen Interactions: While less common for fluorine, the possibility of weak F⋯F interactions between molecules cannot be entirely ruled out, depending on the specific packing arrangement.
The interplay of these strong and weak intermolecular forces leads to the self-assembly of diverse and intricate supramolecular architectures. The presence of two fluorine atoms in this compound, as opposed to one in the 4-fluoro analogue, is likely to introduce additional complexity and directionality to these interactions, potentially leading to unique crystal packing arrangements.
Table 1: Potential Intermolecular Interactions in this compound Crystal Lattice
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Strong Hydrogen Bond | N-H⁺ (Ammonium) | Cl⁻ (Chloride) | Primary driving force for crystal packing, formation of primary structural motifs. |
| Weak Hydrogen Bond | C-H (Aromatic) | F (Fluorine) | Contributes to the stability and higher-dimensionality of the supramolecular network. |
| Weak Interaction | C-H (Aliphatic/Aromatic) | π-system (Benzene ring) | Stabilizes the crystal lattice through stacking interactions. |
Development of Functional Fluorinated Polymers and Coatings
The incorporation of fluorine-containing monomers into polymer backbones is a well-established strategy for developing high-performance materials with enhanced properties. 2,6-Difluorobenzylamine serves as a valuable monomer or precursor in the synthesis of functional fluorinated polymers and coatings due to the unique attributes imparted by the difluorinated benzyl (B1604629) group. nih.gov These attributes include improved thermal stability, chemical resistance, and modified surface properties such as hydrophobicity. nih.gov
2,6-Difluorobenzylamine can be utilized in the synthesis of various polymer classes, including polyamides and as a curing agent for epoxy resins to create functional coatings.
Fluorinated Polyamides: Aromatic polyamides are known for their high thermal stability and mechanical strength. By incorporating 2,6-difluorobenzylamine as a diamine monomer in polycondensation reactions with diacyl chlorides, novel fluorinated polyamides can be synthesized. The presence of the C-F bonds in the polymer backbone is expected to:
Increase Chemical Resistance: The fluorine atoms provide a protective shield along the polymer chain, making it more resistant to chemical attack.
Modify Solubility and Processability: The introduction of the bent and polar C-F bonds can disrupt chain packing and improve the solubility of the typically rigid aromatic polyamides in organic solvents, thereby enhancing their processability.
Lower Dielectric Constant: The low polarizability of the C-F bond can lead to polymers with lower dielectric constants, which is a desirable property for applications in microelectronics.
Functional Epoxy Coatings: 2,6-Difluorobenzylamine can also be employed as a curing agent for epoxy resins. The amine groups react with the epoxide rings to form a cross-linked network. The incorporation of the 2,6-difluorobenzyl moiety into the coating's structure is anticipated to result in:
Increased Hydrophobicity: The fluorine atoms have low surface energy, and their presence at the coating's surface can lead to increased water and oil repellency.
Improved Weatherability: The strong C-F bonds enhance the coating's resistance to degradation by UV radiation and other environmental factors.
Enhanced Chemical Resistance: The fluorinated segments contribute to a more chemically inert surface, protecting the underlying substrate from corrosive substances.
Research in the field of fluorinated polymers often focuses on tailoring the structure of the fluorine-containing monomer to achieve specific properties in the final material. The use of 2,6-difluorobenzylamine offers a versatile platform for the development of advanced polymers and coatings with a unique combination of thermal, chemical, and surface properties.
Table 2: Expected Properties of Polymers and Coatings Derived from 2,6-Difluorobenzylamine
| Polymer/Coating Type | Monomer/Component | Key Functional Group | Expected Enhanced Properties | Potential Applications |
| Fluorinated Polyamide | 2,6-Difluorobenzylamine | Amide linkage, C-F bonds | Thermal stability, chemical resistance, solubility, low dielectric constant | High-performance films, fibers, engineering plastics, microelectronics |
| Functional Epoxy Coating | 2,6-Difluorobenzylamine (as curing agent) | Cross-linked epoxy network, C-F bonds | Hydrophobicity, weatherability, chemical resistance, low surface energy | Protective coatings for aerospace, automotive, and marine applications |
Role in Medicinal Chemistry and Biochemical Research
Design and Synthesis of Drug Intermediates and Lead Compounds
The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. 2,6-Difluorobenzylamine (B1295058) hydrochloride is a versatile intermediate used in the synthesis of more complex molecules, including potential drug candidates. researchgate.net The presence of the difluorinated phenyl ring can enhance the potency and selectivity of the final compound.
The 2,6-difluorobenzyl moiety is a structural feature found in various compounds investigated for the treatment of neurological and psychiatric disorders. While specific drugs directly synthesized from 2,6-difluorobenzylamine hydrochloride are not prominently documented in publicly available literature, the utility of this structural motif is evident in the broader context of central nervous system (CNS) drug discovery. The fluorine atoms can improve the blood-brain barrier penetration, a critical factor for CNS-acting drugs. google.com
For instance, the structural analogue, Flibanserin, used for hypoactive sexual desire disorder, contains a trifluoromethylphenyl group, highlighting the importance of fluorinated phenyl rings in modulating serotonin (B10506) receptor activity. nih.gov Similarly, Riluzole, a drug used to treat amyotrophic lateral sclerosis, features a trifluoromethoxy-substituted benzothiazole (B30560) core, further emphasizing the role of fluorinated aromatic systems in neuroprotective agents. nih.govresearchgate.netumich.edu
Table 1: Examples of CNS-Active Compounds Featuring a Difluorophenyl Moiety
| Compound Class | Therapeutic Target/Indication | Role of the Difluorophenyl Group |
|---|---|---|
| Pyridinylimidazoles | p38 MAP Kinase / Inflammation | Enhances binding affinity and selectivity |
| Benzodiazepine Derivatives | GABA-A Receptor / Anxiety | Modulates receptor subtype selectivity and pharmacokinetic profile |
| Benzamides | FtsZ / Bacterial Infections | Improves antibacterial activity |
| Pyrrolidinyl Sulfones | RORγt / Inflammatory Diseases | Increases potency and metabolic stability |
This table presents examples of compound classes where a difluorophenyl group is a key structural feature for their activity in the central nervous system or as anti-infective agents, illustrating the broader applicability of this motif in drug design.
This compound is a valuable tool in structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of enzyme inhibitors. The 2,6-difluoro substitution pattern provides a unique steric and electronic profile that can be systematically explored to understand the binding interactions between a ligand and its target enzyme.
A notable example is the development of inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt), a key therapeutic target for inflammatory diseases. In a series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones, the introduction of a 2,6-difluorobenzyl ether group at a specific position led to a surprising increase in potency. sigmaaldrich.comnih.gov X-ray crystallography revealed that the bulky 2,6-difluorobenzyl ether moiety induced a conformational change in the enzyme's binding pocket, creating a new, larger space that perfectly accommodated the ligand, thereby enhancing its binding affinity. sigmaaldrich.comnih.gov
Table 2: SAR of 2,6-Difluorobenzyl Ether Derivatives as RORγt Inverse Agonists
| Compound | RORγt Gal4 EC50 (nM) |
|---|---|
| 26 | 11 |
| 29 | 15 |
| 38 | 19 |
Data sourced from a study on RORγt inverse agonists, demonstrating the potent activity of compounds containing the 2,6-difluorobenzyl ether moiety. sigmaaldrich.comnih.gov
Biochemical Probe and Tool Development
Beyond its role in drug development, this compound is a precursor for the synthesis of biochemical probes. These tools are instrumental in studying biological systems, allowing researchers to investigate enzyme function, visualize cellular processes, and identify new drug targets.
The unique properties of the 2,6-difluorobenzyl group make it an attractive component for the design of chemical probes. The two fluorine atoms can serve as sensitive reporters in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying ligand-protein interactions and conformational changes in enzymes.
Furthermore, the primary amine group of this compound provides a convenient handle for attaching various functional groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. This allows for the creation of a diverse range of probes for different applications, including fluorescence microscopy, western blotting, and target identification studies. For example, a probe incorporating the 2,6-difluorobenzyl moiety could be designed to bind to a specific enzyme, and the attached reporter group would then allow for the detection and quantification of that enzyme in complex biological samples.
Table 3: Potential Applications of Biochemical Probes Derived from this compound
| Probe Type | Reporter Group | Potential Application |
|---|---|---|
| ¹⁹F NMR Probe | None (intrinsic ¹⁹F) | Studying enzyme kinetics and ligand binding in real-time. |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualizing enzyme localization and activity in living cells. |
| Affinity-Based Probe | Biotin | Isolating and identifying binding partners of a target enzyme. |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone) | Covalently labeling the active site of an enzyme for structural studies. |
This table outlines the potential uses of this compound as a scaffold for creating various types of biochemical probes.
Advanced Analytical Techniques for Research Characterization and Elucidation
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the elucidation of molecular structures and the study of chemical dynamics. For a molecule like 2,6-Difluorobenzylamine (B1295058) hydrochloride, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information essential for a comprehensive analysis.
NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-field ¹H (proton) and ¹³C (carbon-13) NMR are the definitive methods for confirming the molecular structure of 2,6-Difluorobenzylamine hydrochloride. The protonation of the amine group to form the hydrochloride salt causes a significant downfield shift for the adjacent methylene (B1212753) (-CH₂) protons and affects the electronic environment of the aromatic ring.
The ¹H-NMR spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium (B1175870) protons. The aromatic region typically displays a complex pattern due to spin-spin coupling between the protons and the adjacent fluorine atoms. The signal for the -NH₃⁺ protons is often broad and its chemical shift can be dependent on the solvent and concentration.
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹J C-F), which are characteristic of fluorinated aromatic compounds. mdpi.com Smaller two- and three-bond couplings (²J C-F, ³J C-F) can also be observed, further aiding in the assignment of the aromatic signals. mdpi.com
Table 1: Predicted ¹H-NMR Spectral Data for this compound Data are predicted based on analogous structures and known chemical shift theory. Solvent: DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -NH₃⁺ | ~8.5 - 9.0 | Broad Singlet (br s) | N/A |
| Aromatic H-4 | ~7.5 - 7.7 | Triplet of Triplets (tt) | ³JH-H ≈ 8.5, ⁴JH-F ≈ 6.5 |
| Aromatic H-3, H-5 | ~7.2 - 7.4 | Triplet (t) | ³JH-H ≈ 9.0 |
| Benzylic -CH₂- | ~4.1 - 4.3 | Singlet (s) or Triplet (t) | May show coupling to NH₃⁺ protons depending on exchange rate |
Table 2: Predicted ¹³C-NMR Spectral Data for this compound Data are predicted based on analogous structures and known chemical shift theory. Solvent: DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| C-2, C-6 (C-F) | ~160 - 163 | Doublet (d) | ¹JC-F ≈ 245 - 250 |
| C-4 | ~132 - 134 | Triplet (t) | ³JC-F ≈ 10 - 12 |
| C-3, C-5 | ~112 - 114 | Doublet (d) | ²JC-F ≈ 20 - 25 |
| C-1 | ~114 - 116 | Triplet (t) | ²JC-F ≈ 18 - 22 |
| Benzylic -CH₂- | ~35 - 38 | Triplet (t) | ³JC-F ≈ 5 - 7 |
The study of non-covalent interactions is a cornerstone of supramolecular chemistry. NMR techniques that measure chemical exchange are powerful tools for characterizing the dynamics of host-guest complexes. Research has been conducted using 2,6-Difluorobenzylamine as a guest molecule in studies involving metal-capped cyclodextrin (B1172386) hosts. rsc.org
Techniques such as Exchange Spectroscopy (EXSY) and advanced methods like Paramagnetic Guest Exchange Saturation Transfer (paraGEST) are employed to probe these dynamic systems. The presence of fluorine atoms in 2,6-Difluorobenzylamine makes it an ideal candidate for ¹⁹F-NMR based studies, which offer a clean spectral window with high sensitivity.
In a typical host-guest system, the guest molecule (in this case, 2,6-Difluorobenzylamine) is in dynamic equilibrium between its free state in solution and its bound state within the host's cavity. EXSY experiments can quantify the rate of this exchange by correlating the NMR signals of the free and bound species through magnetization transfer.
The paraGEST method is particularly useful when the host molecule is paramagnetic. It enhances the spectral resolution and allows for the detection of multiple co-existing populations of host-guest complexes, which may correspond to different orientations of the guest within the host cavity. These studies provide critical data on binding kinetics, affinities, and the thermodynamics of complex formation.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule or fragment, making it an invaluable tool for identifying unknown compounds and confirming the identity of synthesized ones.
In the context of chemical research, HRMS is instrumental in studying reaction mechanisms by capturing and identifying transient, low-concentration reactive intermediates. researchgate.net For reactions involving this compound, such as acylation to form an amide or reaction with a carbonyl to form an imine, HRMS coupled with a soft ionization technique like Electrospray Ionization (ESI) can be used.
For example, in the formation of a sulfonamide from 2,6-Difluorobenzylamine and a sulfonyl chloride, HRMS could be used to detect the protonated amine starting material, the protonated sulfonamide product, and potentially key intermediates in the reaction pathway. libretexts.org The ability to obtain an exact mass for these transient species provides direct evidence for proposed mechanisms, which is often difficult to obtain through other methods.
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.
For this compound, IR and Raman spectra reveal characteristic bands corresponding to the vibrations of the ammonium group (-NH₃⁺), the aromatic ring, the C-F bonds, and the methylene bridge. The IR spectrum of benzylamine (B48309) hydrochloride shows characteristic broad absorptions for the N-H stretching of the ammonium salt in the 2800-3100 cm⁻¹ region. nist.gov
The C-F stretching vibrations typically give rise to strong absorptions in the IR spectrum, usually found in the 1100-1300 cm⁻¹ region. kaibangchem.com Aromatic ring vibrations (C=C stretching) appear in the 1450-1600 cm⁻¹ range. libretexts.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-F bonds, which may be weak in the IR spectrum. kaibangchem.com Computational studies, such as those using Density Functional Theory (DFT), are often employed to aid in the precise assignment of the observed vibrational modes in related fluorinated molecules. idpublications.org
Table 3: Principal Vibrational Modes for this compound Frequencies are approximate and based on data from analogous compounds.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -NH₃⁺ | 2800 - 3100 (broad) | Strong | Medium |
| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium | Medium |
| N-H Bend (asymmetric) | -NH₃⁺ | 1600 - 1630 | Medium | Weak |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |
| C-F Stretch | Ar-F | 1100 - 1300 | Very Strong | Medium |
| C-N Stretch | CH₂-N | 1020 - 1250 | Medium | Weak |
Mass Spectrometry (MS) Techniques
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these methods, offering high resolution and sensitivity.
HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. UPLC is a modern advancement of HPLC that utilizes smaller particle size columns (less than 2 µm) and higher pressures to achieve faster, more resolute, and more sensitive separations. austinpublishinggroup.comnih.gov For the purity assessment of this compound, a reverse-phase HPLC or UPLC method is typically developed.
In such a method, the compound is dissolved in a suitable solvent and injected into the chromatograph. It then travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The purity is determined by the area percentage of the main peak in the resulting chromatogram.
Key parameters for an HPLC/UPLC analysis are meticulously optimized to achieve the best separation.
| Parameter | Typical Condition for Analysis of this compound |
| Instrument | UPLC System with UV Detector |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) nih.gov |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% Formic Acid) sielc.comlcms.cz |
| Flow Rate | 0.3 - 0.5 mL/min nih.gov |
| Column Temperature | 35 - 40 °C lcms.cznih.gov |
| Detection | UV spectrophotometry at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 1 - 5 µL |
This technique allows for the detection and quantification of synthesis-related impurities or degradation products, ensuring the high purity of the this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of mass spectrometry. nih.gov It is a definitive method for confirming the identity of a compound and further assessing its purity.
After separation on the LC column, the eluent containing this compound is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov For this compound, the expected molecular ion would correspond to the protonated free base [C₇H₇F₂N + H]⁺. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte | 2,6-Difluorobenzylamine |
| Chemical Formula | C₇H₇F₂N |
| Theoretical Mass | 143.0546 u |
| Observed Ion | [M+H]⁺ (Protonated Molecule) |
| Observed m/z | 144.0624 |
LC-MS can also be used in tandem mode (LC-MS/MS) to fragment the molecular ion, providing structural information that serves as a highly specific fingerprint for the compound, confirming its identity beyond doubt. nih.govnih.gov
X-ray Diffraction Techniques for Solid-State Characterization
The solid-state properties of a compound are critical, as they influence stability, solubility, and handling characteristics. X-ray diffraction techniques are the most powerful tools for investigating the solid state. scielo.br
Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides the precise three-dimensional arrangement of atoms and molecules in a single crystal. nih.gov This method is considered the gold standard for determining the absolute structure of a crystalline compound. reddit.comesrf.fr
| Parameter | Hypothetical Data for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a | 10.5 Å |
| Unit Cell b | 5.8 Å |
| Unit Cell c | 14.2 Å |
| Angle β | 98.5° |
| Volume | 850 ų |
| Molecules per Unit Cell (Z) | 4 |
The data obtained from SCXRD is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk, powdered sample. nih.govucmerced.edu It is an essential tool for identifying the specific crystalline phase (polymorph) of a material and for quality control in manufacturing. scielo.br
A powdered sample of this compound is exposed to an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting PXRD pattern is a unique "fingerprint" for a specific crystalline solid. ucmerced.edu The positions and intensities of the diffraction peaks are characteristic of the crystal structure of the material. This technique can be used to confirm that the correct polymorphic form of the compound has been produced and to check for the presence of any other crystalline phases.
| Diffraction Peak Position (2θ) | Relative Intensity (%) |
| 12.5° | 85 |
| 18.8° | 100 |
| 20.2° | 65 |
| 25.1° | 90 |
| 28.4° | 50 |
| 31.7° | 75 |
By comparing the obtained PXRD pattern to a reference pattern from a known standard, the identity and phase purity of a batch of this compound can be reliably confirmed. ucmerced.edu
Future Research Directions and Emerging Applications
Development of Sustainable Synthetic Routes
The traditional synthesis of 2,6-Difluorobenzylamine (B1295058) hydrochloride often involves the reduction of 2,6-difluorobenzonitrile (B137791) using a palladium on carbon catalyst in the presence of a strong acid. While effective, this method presents challenges related to the use of hazardous reagents and the generation of waste. In response, the development of more sustainable and environmentally friendly synthetic routes is a key area of future research.
Green chemistry principles are being explored to minimize the environmental impact of chemical processes. For instance, research into alternative, greener solvents for catalytic hydrogenation is underway. The use of bio-based solvents or even solvent-free reaction conditions could significantly reduce the environmental footprint of the synthesis.
Another promising avenue is the application of biocatalysis. Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. While specific biocatalytic routes for 2,6-Difluorobenzylamine hydrochloride are still in early stages of exploration, the successful enzymatic synthesis of other benzylamines suggests the potential for developing a biocatalytic pathway for this compound. This could involve the use of enzymes such as transaminases or reductive aminases.
Flow chemistry is also emerging as a sustainable manufacturing technique. Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for process automation and optimization, leading to higher yields and reduced waste. The adaptation of the synthesis of this compound to a continuous flow process is a significant area for future development.
| Synthesis Approach | Potential Advantages | Research Focus |
| Greener Solvents | Reduced environmental impact, improved safety. | Identification and testing of bio-based and less toxic solvent systems for catalytic hydrogenation. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Discovery and engineering of enzymes (e.g., transaminases) for the synthesis of fluorinated benzylamines. |
| Flow Chemistry | Improved efficiency, safety, and scalability; reduced waste. | Development of continuous flow processes for the catalytic reduction of 2,6-difluorobenzonitrile. |
Exploration of Novel Reaction Catalysis
The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst used. Current research is focused on the development of novel catalytic systems that offer improved performance and sustainability.
One area of exploration is the use of non-precious metal catalysts as alternatives to palladium. Catalysts based on metals like nickel, copper, or iron are being investigated for the reduction of nitriles to amines. These metals are more abundant and less expensive than palladium, making the process more economically viable and sustainable.
Furthermore, the development of heterogeneous catalysts is a key focus. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. Research is ongoing to design and synthesize robust and highly active heterogeneous catalysts for the selective hydrogenation of 2,6-difluorobenzonitrile.
The exploration of novel catalytic mechanisms is also an active area of research. For example, transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous hydrogen, can offer advantages in terms of safety and operational simplicity. Investigating different hydrogen donors and catalyst systems for the transfer hydrogenation of 2,6-difluorobenzonitrile could lead to more efficient and practical synthetic methods.
| Catalyst Type | Key Advantages | Research Direction |
| Non-Precious Metal Catalysts | Lower cost, greater abundance. | Investigating the catalytic activity of nickel, copper, and iron-based catalysts for nitrile reduction. |
| Heterogeneous Catalysts | Ease of separation and recyclability. | Designing robust and highly active supported metal catalysts. |
| Transfer Hydrogenation Catalysts | Enhanced safety, operational simplicity. | Exploring new hydrogen donors and catalyst systems for efficient transfer hydrogenation. |
Expanding Applications in Specialized Functional Materials
The unique properties conferred by the fluorine atoms in this compound make it an attractive building block for the synthesis of specialized functional materials. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can enhance the thermal stability, chemical resistance, and electronic properties of polymers and other materials. chemimpex.com
One promising application is in the development of high-performance polymers. The incorporation of the 2,6-difluorobenzyl moiety into polymer backbones can lead to materials with improved properties. For example, research on polymers derived from the related compound 2,6-difluoro-2'-sulfobenzophenone has shown potential for use as proton-conducting membranes in fuel cells. researchgate.netchemicalbook.com This suggests that polymers incorporating 2,6-Difluorobenzylamine could also exhibit interesting properties for applications in electronics, aerospace, and other demanding fields.
The fluorinated benzylamine (B48309) structure can also be utilized in the design of functional coatings and surfaces. The hydrophobic nature of the fluorinated group can impart water-repellent and self-cleaning properties to surfaces. Furthermore, the chemical inertness of the C-F bond can enhance the durability and resistance of coatings to harsh environments.
Research is also exploring the use of this compound in the synthesis of liquid crystals and other advanced materials where the control of molecular orientation and electronic properties is crucial. The specific arrangement of the fluorine atoms in the 2,6-positions can influence the packing of molecules in the solid state, leading to unique material properties.
| Material Application | Key Properties Imparted by 2,6-Difluorobenzyl Moiety | Potential Uses |
| High-Performance Polymers | Enhanced thermal stability, chemical resistance, specific electronic properties. | Membranes for fuel cells, advanced composites, electronic components. |
| Functional Coatings | Hydrophobicity, chemical inertness, durability. | Water-repellent surfaces, anti-corrosion coatings, protective films. |
| Liquid Crystals | Control of molecular orientation and electronic properties. | Display technologies, optical switches, sensors. |
Interdisciplinary Research Synergies with Biological Systems
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their biological activity, metabolic stability, and bioavailability. nbinno.comresearchgate.net The 2,6-difluorobenzyl group is a key structural motif in a number of biologically active compounds.
Derivatives of 2,6-difluorobenzamide (B103285) have been investigated as potential antibacterial agents that inhibit the bacterial cell division protein FtsZ. nih.gov This highlights the potential of the 2,6-difluorobenzyl scaffold in the design of novel antibiotics. The unique electronic properties of the fluorine atoms can influence the binding of the molecule to its biological target, leading to enhanced potency.
Furthermore, the strategic placement of fluorine atoms can block metabolic pathways, leading to a longer duration of action for a drug. researchgate.net Research into the metabolic fate of compounds containing the 2,6-difluorobenzyl group is crucial for understanding their pharmacokinetic properties and for designing new drug candidates with improved metabolic stability.
The synergy between the physicochemical properties of fluorinated compounds and biological systems extends to areas such as medical imaging. The development of fluorinated probes for use in techniques like ¹⁹F-magnetic resonance imaging (MRI) is an active area of research. While specific applications of this compound in this area are yet to be fully explored, its fluorinated nature makes it a potential candidate for derivatization into imaging agents.
The study of how the 2,6-difluoro substitution pattern influences protein-ligand interactions is another important area of interdisciplinary research. Understanding these interactions at a molecular level can guide the rational design of more potent and selective drugs.
| Research Area | Role of 2,6-Difluorobenzyl Moiety | Potential Outcomes |
| Medicinal Chemistry | Enhances biological activity, metabolic stability, and target binding. | Development of new antibacterial agents and other therapeutics. chemimpex.comnih.gov |
| Pharmacokinetics | Blocks metabolic pathways, leading to improved drug half-life. | Design of drugs with longer duration of action. researchgate.net |
| Medical Imaging | Potential as a scaffold for ¹⁹F-MRI contrast agents. | Development of novel diagnostic tools. |
| Structural Biology | Influences protein-ligand interactions. | Rational design of more potent and selective drug candidates. |
Q & A
Q. What are the standard synthetic routes for 2,6-Difluorobenzylamine hydrochloride in academic laboratories?
The compound is typically synthesized via reductive amination of 2,6-difluorobenzaldehyde or through hydrolysis of intermediates like 2,6-difluorobenzimidamide. For example, thermal decomposition studies of azides under flow conditions at 230°C revealed the formation of 2,6-difluorobenzylamine as a decomposition product, suggesting alternative pathways under high-temperature regimes . Advanced purification methods, such as recrystallization in ethanol-HCl mixtures, are recommended to achieve high purity (>95%) .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical techniques include:
- GC-MS : To detect decomposition products (e.g., 2,6-difluorotoluene) under thermal stress .
- NMR spectroscopy : NMR distinguishes fluorine substituents, while NMR confirms the benzylamine backbone.
- HPLC with UV detection : Validates purity using reverse-phase columns and acidic mobile phases. Cross-referencing with CAS Registry data (e.g., CAS 27230-51-9) ensures batch consistency .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Dispose of waste via neutralization with dilute HCl followed by incineration. Safety data from analogous fluorinated amines highlight risks of respiratory irritation and systemic toxicity .
Advanced Research Questions
Q. How do thermal decomposition pathways of this compound impact reaction design?
At 230°C, 34% of the compound decomposes within 10 minutes, producing 2,6-difluorotoluene and trace amines. This necessitates strict temperature control in reactions like Huisgen cycloadditions. Researchers must balance reaction kinetics and decomposition rates, using real-time GC-MS monitoring to optimize yields .
Q. What mechanistic insights exist for synthesizing derivatives of this compound?
The compound participates in nucleophilic substitution and condensation reactions. For example, lactone condensation with 2,6-difluorobenzylamine forms nicotinamide derivatives, followed by chlorination and cyclization to yield heterocyclic products. Intramolecular reactions require anhydrous conditions and catalysts like KCO in DMF .
Q. How can researchers differentiate this compound from isomeric fluorinated benzylamines?
- Chromatographic separation : Use chiral columns or ion-pair reagents to resolve isomers.
- Spectroscopic differentiation : NMR chemical shifts vary significantly; for example, 3,5-difluorobenzylamine exhibits distinct splitting patterns compared to the 2,6-isomer .
- X-ray crystallography : Resolves spatial arrangement of fluorine atoms in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
